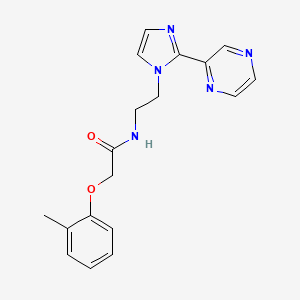

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14-4-2-3-5-16(14)25-13-17(24)21-8-10-23-11-9-22-18(23)15-12-19-6-7-20-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAAHWHPMLXZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

Imidazole ring formation: The imidazole ring is introduced via a condensation reaction with appropriate reagents.

Linking the pyrazine and imidazole rings: This step involves the formation of a bond between the two heterocyclic rings, often through a nucleophilic substitution reaction.

Introduction of the o-tolyloxy group: The final step involves the attachment of the o-tolyloxy group to the acetamide moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazine-Imidazole Hybrids

The pyrazine-imidazole scaffold in the target compound shares similarities with zamaporvint (WHO List 91), a clinical candidate with the structure 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide . Key differences include:

- Substituent Positioning : Zamaporvint incorporates a trifluoromethylpyridine group at the imidazole C4 position, whereas the target compound lacks this substitution.

- Bioactivity: Pyrazine derivatives like zamaporvint often exhibit enhanced metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

Benzimidazole Derivatives

Compounds such as N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) () differ in their core heterocycle (benzimidazole vs. imidazole) and substituents (tetrazole vs. pyrazine). These modifications influence:

- Solubility : Benzimidazole derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity .

Acetamide-Linked Compounds

Thiazole-Triazole Hybrids

Compounds like 9a–e () feature acetamide linkers connecting triazole-thiazole systems to benzimidazole cores. Compared to the target compound:

Piperazine-Thiadiazole Derivatives

2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide (2a–h) () demonstrate how piperazine substitutions modulate bioactivity. Unlike the target compound, these derivatives prioritize:

- Flexibility : Piperazine rings enhance conformational adaptability for receptor binding .

- Synthèse Simplicity : Their synthesis avoids multi-step coupling reactions, favoring straightforward nucleophilic substitutions .

Physicochemical Profiles

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, highlighting key research findings, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazin-2-yl moiety linked to a 1H-imidazol-1-yl group through an ethylene bridge, along with an o-tolyloxy acetamide group. This intricate arrangement suggests multiple points of interaction with biological targets, enhancing its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O3 |

| Molecular Weight | 325.36 g/mol |

| CAS Number | 2034451-40-4 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and imidazole rings have demonstrated efficacy against various pathogens, including bacteria and fungi. In vitro studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis by over 90% .

Anticancer Activity

The anticancer potential of this compound is supported by findings that pyrazole derivatives possess strong inhibitory activity against several cancer-related targets. These include:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Overexpressed in various cancers, including lung cancer.

- Aurora-A Kinase : Involved in cell cycle regulation.

A study on related imidazo-pyrazole derivatives revealed promising cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating potential for synergistic effects in treatment protocols .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the structural components, where the pyrazine and imidazole moieties play crucial roles in modulating biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that imidazo-pyrazole derivatives showed significant inhibition of bacterial growth, suggesting their potential as new antimicrobial agents .

- Cytotoxicity in Cancer Models : Research demonstrated that certain pyrazole derivatives exhibited enhanced cytotoxicity against breast cancer cells, especially when used in combination with established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the substituents on the imidazole or pyrazine rings can significantly affect the biological activity, providing insights for future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.